2-chloro-N-(2-chloro-4-methylphenyl)acetamide

描述

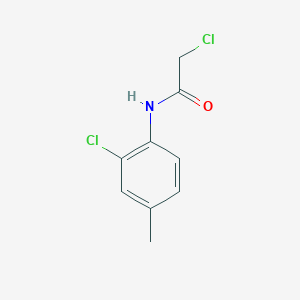

2-Chloro-N-(2-chloro-4-methylphenyl)acetamide (CAS: 379255-38-6) is a halogenated acetamide derivative with the molecular formula C₉H₉Cl₂NO and a molecular weight of 218.08 g/mol . Its structure features two chlorine atoms at the 2-position of the phenyl ring and a methyl group at the 4-position, attached to an acetamide backbone.

属性

IUPAC Name |

2-chloro-N-(2-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMOYTJTIBDNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254952 | |

| Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-38-6 | |

| Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide typically involves the reaction of 2-chloro-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2-chloro-N-(2-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2-chloro-4-methylaniline and acetic acid.

Common reagents used in these reactions include bases like pyridine for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions, making it valuable in synthetic chemistry.

Table 1: Synthetic Routes

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Formation of N-substituted acetamides |

| Oxidation Reactions | Formation of 2-chloro-N-(4-carboxyphenyl)acetamide |

| Reduction Reactions | Formation of 2-chloro-N-(4-methylphenyl)ethylamine |

Biology

In biological research, this compound is studied for its potential biological activities , including antimicrobial and anticancer properties. It may inhibit specific enzymes or interact with molecular targets, which is crucial for drug development.

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits fungistatic properties against various strains |

| Anticancer | Potential cytotoxic effects on cancer cell lines |

Industry

In industrial applications, 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is utilized in the production of specialty chemicals and serves as a building block for more complex molecules. Its versatility makes it suitable for various formulations in the chemical industry.

Antifungal Activity

Research indicates that this compound has notable antifungal properties. For example, it has been reported to inhibit Trichophyton asteroides with a minimum inhibitory concentration (MIC) of 6.25 μg/mL.

Table 3: Antifungal Activity

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Trichophyton asteroides | 6.25 |

| Candida albicans | TBD |

| Aspergillus niger | TBD |

Apoptosis Induction in Cancer Cells

A study examining the effects of related compounds on breast cancer cell lines showed significant increases in apoptotic markers when treated with derivatives related to this compound. The research highlighted a strong pro-apoptotic effect, suggesting its potential as an anticancer agent.

Table 4: Apoptosis Induction

| Compound | Cell Line | Annexin V-FITC Positive (%) | Fold Increase |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Related Compound A | MDA-MB-231 | 22.04 | 22 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer and fungal infections. These studies suggest favorable interactions with carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis.

Table 5: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Carbonic Anhydrase IX | TBD | Potential anticancer target |

| Fungal Enzyme X | TBD | Inhibitory potential |

作用机制

The mechanism of action of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a herbicide, it inhibits the synthesis of very long-chain fatty acids in plants, leading to their death . The compound binds to the active site of the enzyme involved in fatty acid synthesis, thereby blocking its activity.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key features of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide with its analogs:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| This compound | C₉H₉Cl₂NO | 2-Cl, 4-CH₃ on phenyl | 218.08 | Not reported | Lipophilic due to methyl group |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | C₈H₇ClNO₂ | 4-OH on phenyl | 199.60 | Not reported | Higher polarity due to -OH group |

| 2-Chloro-N-(4-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | 4-NO₂ on phenyl | 214.61 | Not reported | Electron-withdrawing NO₂ enhances reactivity |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | C₈H₉ClN₂O₃S | 4-SO₂NH₂ on phenyl | 248.69 | 217 | High polarity, potential medicinal use |

| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 4-F on phenyl | 201.60 | Not reported | Fluorine enhances stability and bioactivity |

| N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C₁₄H₁₀Cl₃NO | 4-Cl on phenyl, 2,6-Cl on adjacent phenyl | 314.59 | Not reported | Multi-halogenated, high molecular weight |

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 2-chloro-N-(4-nitrophenyl)acetamide) increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions . Polar groups (e.g., SO₂NH₂ in 2-chloro-N-(4-sulfamoylphenyl)acetamide) increase solubility in aqueous media, suggesting utility in pharmaceutical formulations .

Crystallographic and Computational Insights

- Crystal Packing : Analogs such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit hydrogen-bonded dimers (R₂²(10) motifs), which stabilize the crystal lattice .

- Software Tools : Programs like SHELXL and ORTEP-3 are critical for refining crystal structures and visualizing molecular conformations .

生物活性

2-Chloro-N-(2-chloro-4-methylphenyl)acetamide, with the molecular formula C₉H₉Cl₂NO and a molecular weight of 218.08 g/mol, is a compound characterized by its unique structural properties, including two chlorine atoms and an acetamide functional group. Despite its intriguing structure, research on its biological activity is limited, indicating it may be a relatively new compound or one with constrained research interest .

The compound features two chloro substituents on the aromatic ring, which contribute to its chemical reactivity. It can undergo nucleophilic substitution reactions due to the presence of these chloro groups. The acetamide group may also hydrolyze under acidic or basic conditions .

Structural Comparison

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₉Cl₂NO | Two chlorine atoms, potential biological activity |

| N-(4-Methylphenyl)acetamide | C₉H₁₁NO | No chlorine substituents |

| N-(2-Chloro-4-methylphenyl)acetamide | C₉H₁₀ClNO | One chlorine atom |

| Chlorinated Phenylacetamides | Varies | Various substitution patterns |

Currently, there is no specific information available regarding the mechanism of action for this compound. This lack of data suggests that further studies are needed to elucidate its biological effects and potential therapeutic applications .

Toxicity and Safety

According to safety data, the compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Such information is critical for handling and application in research settings.

Research Findings

Recent studies have primarily focused on structurally related compounds rather than this compound itself. However, insights into similar compounds suggest potential biological activities worth exploring:

- Antifungal Activity : Compounds containing halogenated acetamides have shown antifungal properties, indicating that this compound may possess similar activities.

- Cytotoxicity : Related phenylacetamides have demonstrated cytotoxic effects against various cell lines, which could be relevant for assessing the biological impact of this compound .

- Pharmacological Potential : Some studies suggest that chlorinated acetamides can target specific proteins involved in critical biological pathways, such as calcium-activated chloride channels . This highlights the need for further investigation into the pharmacological potential of this compound.

Case Studies

While specific case studies on this compound are lacking, research on similar compounds provides a framework for understanding its potential applications:

- Study on Phenylacetamides : A study evaluated various phenylacetamides' effects on behavioral models in rodents, assessing their antidepressant-like effects through tail suspension and forced swimming tests. Although not directly related to our compound, these findings could inform future research directions for this compound .

常见问题

Q. Q1. What are the standard synthetic routes for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetylation of substituted anilines (e.g., 2-chloro-4-methylaniline) using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base is a common approach . Optimization involves:

- Temperature control : Reactions are often conducted at 273 K to minimize side products.

- Solvent selection : Polar aprotic solvents like DCM enhance reactivity.

- Purification : Column chromatography or recrystallization from toluene yields high-purity crystals .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the acetamide CHCl group (δ 4.2–4.5 ppm). NMR confirms carbonyl (C=O) at ~168 ppm and aromatic carbons .

- IR : Strong absorbance at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 222 for CHClFNO) validate the molecular formula .

Q. Q3. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Chlorinated byproducts require segregated storage and professional hazardous waste treatment .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, reaction path search) guide the design of derivatives or reaction mechanisms?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (e.g., using Gaussian or ORCA) predict intermediates and transition states, reducing trial-and-error experimentation .

- DFT studies : Analyze electron density maps to identify reactive sites (e.g., electrophilic Cl in acetamide) for targeted functionalization .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel syntheses .

Q. Q5. How do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence the crystal packing and stability of this compound?

Methodological Answer:

- X-ray crystallography : Reveals intramolecular C–H⋯O hydrogen bonds (e.g., forming six-membered rings) and intermolecular N–H⋯O bonds that stabilize chains along the c-axis .

- Dihedral angles : The angle between aromatic rings (e.g., 60.5° in related structures) affects packing density and melting points .

- Thermal analysis : DSC/TGA correlates packing efficiency with thermal stability .

Q. Q6. How can contradictory spectral or crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or ChemDraw).

- High-resolution MS : Confirm molecular formulas to rule out isobaric interferences .

- Twinned crystals : Use PLATON or TWINLAW to detect and refine twinned structures in X-ray data .

Q. Q7. What strategies improve regioselectivity in derivatization reactions (e.g., halogenation or alkylation)?

Methodological Answer:

- Directing groups : The chloroacetamide moiety acts as a meta-director, favoring substitution at the 3-position of the phenyl ring .

- Catalysts : Lewis acids (e.g., FeCl) enhance electrophilic substitution rates .

- Solvent effects : Non-polar solvents (e.g., toluene) favor monosubstitution by reducing ionic byproducts .

Experimental Design Considerations

Q. Q8. How to design experiments to assess biological activity (e.g., enzyme inhibition) while minimizing cytotoxicity?

Methodological Answer:

- Dose-response assays : Use IC measurements (e.g., via MTT assays) to establish non-toxic thresholds .

- Structure-activity relationship (SAR) : Modify the 4-methyl group to reduce lipophilicity (e.g., replace with polar substituents) .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) to prioritize derivatives for synthesis .

Q. Q9. What advanced separation techniques (e.g., HPLC, membrane filtration) are optimal for purifying this compound?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for high-resolution separation .

- Membrane filtration : Ultrafiltration (10 kDa cutoff) removes high-MW impurities .

- Chiral separation : Employ polysaccharide-based columns (e.g., Chiralpak IA) if enantiomers are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。